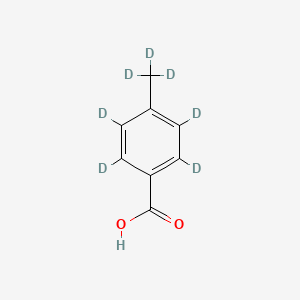

p-Toluic acid-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8O2 |

|---|---|

Molecular Weight |

143.19 g/mol |

IUPAC Name |

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzoic acid |

InChI |

InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D |

InChI Key |

LPNBBFKOUUSUDB-AAYPNNLASA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of p-Toluic Acid-d7 in Advanced Bioanalytical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioanalytical research, particularly in the fields of pharmacokinetics, metabolomics, and clinical diagnostics, the demand for precision and accuracy in quantitative analysis is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, primarily in mass spectrometry-based techniques. p-Toluic acid-d7, the deuterated analog of p-Toluic acid, has emerged as a critical tool for researchers. Its structural similarity and mass difference from its non-labeled counterpart make it an ideal internal standard for the quantification of aromatic organic acids and related metabolites in complex biological matrices. This technical guide provides a comprehensive overview of the application of this compound in research, with a focus on its use in a validated liquid chromatography-mass spectrometry (LC-MS) method for the quantification of uremic toxins.

Core Application: An Internal Standard in Bioanalysis

The primary and most significant use of this compound in research is as an internal standard in quantitative analytical methods. An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known amount to all samples, calibrators, and quality controls. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume and ionization efficiency in mass spectrometry).

This compound is particularly well-suited for this role when analyzing aromatic organic acids due to several key properties:

-

Chemical Similarity: It closely mimics the chemical behavior of structurally related analytes during extraction and chromatographic separation.

-

Mass Differentiation: The deuterium labeling results in a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, allowing for separate detection by a mass spectrometer while ensuring co-elution chromatographically.

-

Non-Endogenous Nature: It is not naturally present in biological samples, thus avoiding interference with the measurement of the endogenous analyte.

Featured Application: Quantification of p-Cresyl Sulfate in Human Serum

A notable application of this compound is in the quantification of p-cresyl sulfate (pCS), a protein-bound uremic toxin that accumulates in patients with chronic kidney disease.[1] Accurate measurement of pCS is crucial for clinical research aimed at understanding its role in the pathophysiology of renal disease and its associated cardiovascular complications.

Experimental Protocol: LC-MS/MS Method for p-Cresyl Sulfate

The following is a detailed methodology for the quantification of pCS in human serum using this compound as an internal standard, based on established protocols.[1]

1. Sample Preparation:

-

To 50 µL of serum in a 96-well plate, add 50 µL of a solution containing MQ-water/methanol/0.01 N sodium hydroxide (75/20/5 v/v%).

-

Add 20 µL of the internal standard solution, which includes 20 µM of this compound (as pCS-d7) and 40 µM of indoxyl sulfate-d4, dissolved in a 50/50 mixture of MQ-water and methanol.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Mix thoroughly using an automated pipette.

-

Apply positive pressure to separate the supernatant from the precipitate.

-

Collect the supernatant in a fresh 2 mL 96-well plate.

-

Dry the supernatant for 30 minutes at 40°C under a stream of nitrogen.

-

Reconstitute the dried residue with 1000 µL of MQ-water.

2. Liquid Chromatography:

-

Column: Acquity CSH Fluoro Phenyl column (50 × 2.5 mm; 1.7 µm particle size).

-

Pre-column: Acquity CSH Fluoro Phenyl VanGuard (10 × 2.5 mm; 1.7 µm particle size).

-

Mobile Phase A: Specific composition to be optimized based on the system.

-

Mobile Phase B: Acetonitrile.

-

Elution: Gradient elution is typically employed to achieve optimal separation.

3. Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection: Selected Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both pCS and the this compound (pCS-d7) internal standard.

Data Presentation: Method Validation Parameters

The use of this compound as an internal standard contributes to the high accuracy and precision of the analytical method. The following tables summarize the typical validation data for such a method.

| Validation Parameter | Analyte: p-Cresyl Sulfate | Internal Standard: this compound (pCS-d7) |

| Linearity (R²) | >0.99 | N/A |

| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range | N/A |

| Intra-day Precision (%CV) | <15% | N/A |

| Inter-day Precision (%CV) | <15% | N/A |

| Accuracy (% bias) | Within ±15% | N/A |

| Recovery | Consistent and reproducible | Corrects for analyte recovery variations |

Note: The table presents expected performance characteristics for a validated bioanalytical method. Actual values may vary based on the specific instrumentation and laboratory conditions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental process for the quantification of p-cresyl sulfate using this compound as an internal standard.

Caption: Workflow for p-cresyl sulfate quantification using this compound.

Conclusion

This compound serves as an indispensable tool in modern bioanalytical research, enabling the accurate and precise quantification of aromatic organic acids in complex biological matrices. Its application as an internal standard in LC-MS/MS methodologies, as exemplified by the analysis of the uremic toxin p-cresyl sulfate, underscores its importance in clinical and pharmaceutical research. The detailed protocol and expected validation performance data provided in this guide offer a framework for researchers and drug development professionals to implement robust and reliable analytical methods. The continued use of stable isotope-labeled standards like this compound will undoubtedly contribute to advancements in our understanding of disease and the development of new therapeutic interventions.

References

p-Toluic acid-d7 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of p-Toluic acid-d7, a deuterated analog of p-Toluic acid. This stable isotope-labeled compound serves as a valuable tool in various research and development applications, particularly in pharmacokinetic and metabolic studies.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 1219798-76-1 | [1][2][3][4] |

| Molecular Weight | 143.19 g/mol | [1][3][4] |

| Molecular Formula | C₈HD₇O₂ | [4] |

| Synonyms | 4-(Methyl-d3)benzoic-2,3,5,6-d4 acid, 4-Methylbenzoic acid-d7 | [1][3][4] |

| Unlabelled CAS Number | 99-94-5 | [1] |

Isotopic Labeling and Applications

This compound is the deuterium-labeled form of p-Toluic acid (4-Methylbenzoic acid).[2][3] The incorporation of deuterium, a stable heavy isotope of hydrogen, allows for the use of this compound as an internal standard or tracer in quantitative analysis during drug development.[2] Deuteration can also influence the pharmacokinetic and metabolic profiles of drug candidates.[2]

The primary application of this compound is as an intermediate in the synthesis of more complex labeled molecules, such as para-aminomethylbenzoic acid (PAMBA) and p-tolunitrile.[2][3]

Figure 1: Logical workflow illustrating the relationship of this compound to its unlabeled form and its general application as a labeled intermediate in synthetic and analytical workflows.

Experimental Protocols and Further Data

Detailed, publicly available experimental protocols for the synthesis or specific use of this compound are limited. The primary sources of information are technical data sheets from chemical suppliers. Similarly, specific signaling pathways involving this compound are not documented in the public domain, as its utility is primarily as a labeled synthetic intermediate and analytical tool rather than a biologically active agent in such pathways. Researchers requiring specific experimental procedures would need to consult proprietary sources or develop methodologies based on standard organic synthesis and analytical chemistry techniques.

References

A Technical Guide to the Synthesis and Isotopic Purity of p-Toluic acid-d7

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of p-Toluic acid-d7 (4-(Methyl-d3)benzoic-2,3,5,6-d4 acid). This stable isotope-labeled compound is a critical internal standard for quantitative bioanalysis, enabling precise quantification in pharmacokinetic and metabolic studies using mass spectrometry.

Physicochemical Properties and Data

This compound is a deuterated analog of p-Toluic acid where all seven non-labile hydrogen atoms have been substituted with deuterium. This substitution provides a distinct mass shift, making it an ideal internal standard for analytical applications.

Table 1: Summary of Quantitative Data for this compound

| Property | Value | Reference |

| CAS Number | 1219798-76-1 | [1][2] |

| Molecular Formula | C₈HD₇O₂ | [1] |

| Molecular Weight | 143.19 g/mol | [1] |

| Chemical Purity (HPLC) | ≥ 99.7% | [1] |

| Isotopic Enrichment | ≥ 99.3 atom % D | [1] |

| Synonym | 4-(Methyl-d3)benzoic-2,3,5,6-d4 acid | [1] |

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a convergent approach, utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy joins two key deuterated building blocks: 4-Bromobenzoic-2,3,5,6-d4 acid and Methyl-d3-boronic acid . This method prevents isotopic scrambling and ensures high isotopic enrichment in the final product.

The diagram below illustrates the palladium-catalyzed Suzuki coupling reaction for the synthesis of this compound.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromobenzoic-2,3,5,6-d4 acid (1.0 eq), Methyl-d3-boronic acid (1.5 eq), and a suitable base such as potassium carbonate (3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add a degassed solvent system, such as a 3:1 mixture of toluene and water.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, acidify the aqueous layer with 1M HCl to a pH of ~2. This will precipitate the carboxylic acid product.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Isotopic Purity Analysis

A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is essential for unequivocally confirming the identity, chemical purity, and isotopic enrichment of the synthesized this compound.[3]

The following diagram outlines the standard workflow for the complete analysis of the synthesized product.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5]

-

Objective: To confirm the positions of deuterium incorporation and quantify residual protons.

-

¹H NMR Protocol:

-

Prepare a sample by dissolving ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire a proton spectrum. For a highly enriched sample, signals corresponding to the aromatic protons (typically ~7.3-7.9 ppm) and the methyl protons (~2.4 ppm) should be absent or have very low intensity.

-

The isotopic purity can be estimated by integrating any residual proton signals against a known internal standard.

-

-

²H (Deuterium) NMR Protocol:

-

Prepare a sample similarly, but in a protonated solvent (e.g., DMSO).

-

Acquire a deuterium spectrum. Observe signals in the aromatic and methyl regions, confirming the location of the deuterium atoms.

-

B. High-Resolution Mass Spectrometry (HRMS) [6]

-

Objective: To confirm the elemental composition and calculate the isotopic enrichment.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) using electrospray ionization (ESI) in negative ion mode to observe the [M-H]⁻ ion.

-

The exact mass should correspond to the calculated mass for the C₈D₇O₂⁻ ion.

-

Analyze the isotopic cluster of the molecular ion. The isotopic enrichment is calculated by comparing the observed relative intensities of the isotopologues (e.g., d7, d6, d5 species) to the theoretical distribution based on natural abundance.[7][8]

-

Analytical Data Summary

The following table summarizes the expected analytical results for a high-purity batch of this compound.

Table 2: Expected Analytical Results for this compound

| Analysis Technique | Parameter | Expected Result |

| ¹H NMR | Aromatic Protons | Signal absent or < 1% of expected intensity for unlabeled compound |

| Methyl Protons | Signal absent or < 1% of expected intensity for unlabeled compound | |

| ²H NMR | Aromatic Deuterons | Signal present at ~7.3-7.9 ppm |

| Methyl Deuterons | Signal present at ~2.4 ppm | |

| HRMS (ESI-) | Exact Mass [M-H]⁻ | Measured mass consistent with calculated mass for C₈D₇O₂⁻ (142.1005) |

| Isotopic Distribution | Dominated by the d7 isotopologue, with minor contributions from d6 and natural abundance ¹³C |

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. P-TOLUIC-D7 ACID | 1219798-76-1 [chemicalbook.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. almacgroup.com [almacgroup.com]

Deuterated p-Toluic Acid as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated p-toluic acid as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalysis and other quantitative assays, ensuring the highest levels of accuracy and precision.

Introduction to Deuterated Internal Standards

In quantitative analysis, particularly in complex matrices such as plasma, urine, or environmental samples, variability can be introduced at multiple stages of the analytical workflow. These sources of error include sample preparation, injection volume, and ionization efficiency in the mass spectrometer. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, calibrators, and quality control samples. By normalizing the analyte response to the internal standard response, variations introduced during the analytical process can be effectively compensated for.

Deuterated internal standards are considered the "gold standard" for LC-MS/MS applications. These are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. Since the chemical and physical properties of the deuterated standard are nearly identical to the analyte, it co-elutes during chromatography and experiences similar extraction recovery and ionization effects. However, due to the mass difference, the deuterated standard can be distinguished from the analyte by the mass spectrometer, allowing for precise and accurate quantification.

Physicochemical Properties of Deuterated p-Toluic Acid

Deuterated p-toluic acid is a stable isotope-labeled version of p-toluic acid (4-methylbenzoic acid). The deuterium atoms are typically incorporated into the methyl group or the aromatic ring. For the purpose of this guide, we will focus on p-toluic acid-d7, where all seven hydrogens on the methyl group and the aromatic ring are replaced by deuterium.

Table 1: Physicochemical Properties of p-Toluic Acid and Deuterated p-Toluic Acid

| Property | p-Toluic Acid | This compound |

| Molecular Formula | C₈H₈O₂ | C₈HD₇O₂ |

| Molecular Weight | 136.15 g/mol | 143.20 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Melting Point | 179-182 °C | Similar to p-Toluic Acid |

| Boiling Point | 274-275 °C | Similar to p-Toluic Acid |

| Solubility | Sparingly soluble in water, soluble in ethanol, ether | Similar to p-Toluic Acid |

Synthesis of Deuterated p-Toluic Acid

The synthesis of deuterated p-toluic acid can be achieved through several routes. Two common methods are:

-

Acid-Catalyzed Hydrogen-Deuterium Exchange: This method involves the exchange of protons for deuterons in the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), and a deuterium source like deuterium oxide (D₂O). This process is typically carried out at elevated temperatures to facilitate the exchange on both the aromatic ring and the methyl group.

-

Grignard Reaction with Deuterated Reagents: A more controlled synthesis involves the use of a deuterated starting material. For example, reacting a deuterated Grignard reagent, such as deuterated methyl magnesium iodide (CD₃I), with a suitable brominated and deuterated benzene derivative, followed by carboxylation with carbon dioxide, can yield highly enriched deuterated p-toluic acid.

The choice of synthetic route depends on the desired level of deuteration and the required isotopic purity.

Application: Quantitative Analysis of Terephthalic Acid in Human Plasma

This section provides a detailed experimental protocol for the quantitative analysis of terephthalic acid in human plasma using this compound as an internal standard. Terephthalic acid is a high-production-volume chemical, and monitoring its levels in biological matrices is of toxicological and environmental interest.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of terephthalic acid in human plasma.

Detailed Methodologies

4.2.1. Materials and Reagents

-

Terephthalic acid (analytical standard)

-

This compound (isotopic purity >98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

4.2.2. Sample Preparation

-

Thaw human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (1 µg/mL in methanol).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4.2.3. LC-MS/MS Conditions

Table 2: LC-MS/MS Instrumental Parameters

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | -3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

4.2.4. Multiple Reaction Monitoring (MRM) Transitions

The following diagram illustrates the precursor-to-product ion transitions monitored for terephthalic acid and its internal standard, this compound.

Table 3: MRM Transition Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Terephthalic Acid | 165.0 | 121.0 | 100 | 30 | 15 |

| This compound (IS) | 142.1 | 97.1 | 100 | 30 | 18 |

Method Validation and Data Presentation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the analytical data. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Calibration Curve and Linearity

The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

Table 4: Representative Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 150,100 | 0.0101 |

| 5 | 7,650 | 151,500 | 0.0505 |

| 10 | 15,300 | 150,800 | 0.1015 |

| 50 | 75,800 | 149,900 | 0.5057 |

| 100 | 152,500 | 151,200 | 1.0086 |

| 500 | 760,100 | 150,500 | 5.0505 |

| 1000 | 1,515,000 | 150,300 | 10.0798 |

Typical Linearity: r² > 0.99

Accuracy and Precision

Accuracy and precision are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate.

Table 5: Inter-day Accuracy and Precision Data (n=5)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low QC | 3 | 2.95 | 98.3 | 4.5 |

| Mid QC | 80 | 81.2 | 101.5 | 3.2 |

| High QC | 800 | 790.4 | 98.8 | 2.8 |

Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification) for both accuracy and precision.

Conclusion

Deuterated p-toluic acid serves as an excellent internal standard for the quantitative analysis of structurally similar compounds by LC-MS/MS. Its use ensures high accuracy and precision by compensating for variations inherent in the analytical process. The detailed methodology provided in this guide for the analysis of terephthalic acid in human plasma can be adapted for other analytes and matrices with appropriate method development and validation. The logical workflow and robust performance make this approach highly suitable for regulated bioanalysis in clinical and toxicological research.

An In-depth Technical Guide to p-Toluic Acid-d7: Core Physical and Chemical Characteristics for Researchers

This guide provides a comprehensive overview of the physical and chemical properties of p-Toluic acid-d7, a deuterated analog of p-Toluic acid. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work.

Core Physical and Chemical Data

This compound, also known as 4-(Methyl-d3)benzoic-2,3,5,6-d4 acid, is a stable, isotopically labeled form of p-Toluic acid. The deuterium labeling makes it a valuable tool in various research applications, particularly in pharmacokinetic and metabolism studies.

Physical Properties

The physical characteristics of this compound are summarized in the table below. Data for the non-deuterated p-Toluic acid is provided for comparison, as the physical properties are expected to be very similar.

| Property | This compound | p-Toluic Acid (for comparison) | Source(s) |

| Appearance | White to off-white solid | White crystalline solid | [1] |

| Molecular Formula | C₈HD₇O₂ | C₈H₈O₂ | [1] |

| Molecular Weight | 143.19 g/mol | 136.15 g/mol | [1] |

| Melting Point | Not explicitly reported | 177-180 °C | [2] |

| Boiling Point | Not explicitly reported | 274-275 °C | [2] |

| Solubility | Not explicitly reported | Slightly soluble in water; soluble in alcohol and ether | [2] |

Chemical and Spectroscopic Data

The chemical identifiers and spectroscopic information for this compound are crucial for its identification and characterization.

| Identifier/Data | Value | Source(s) |

| CAS Number | 1219798-76-1 | [1] |

| Isotopic Enrichment | Typically ≥98 atom % D | [1] |

| ¹H NMR Spectrum | Consistent with structure, showing a significant reduction in proton signals compared to the non-deuterated form. | [1] |

| Mass Spectrometry | Shows a characteristic mass shift compared to the non-deuterated compound, confirming the presence of deuterium atoms. | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are essential for its practical application. While specific synthesis routes for the deuterated compound are proprietary to manufacturers, a general approach based on established methods for p-Toluic acid can be inferred.

Synthesis of p-Toluic Acid

A common laboratory-scale synthesis of p-Toluic acid involves the oxidation of p-xylene. For the synthesis of this compound, a similar procedure would be followed, utilizing deuterated p-xylene (p-xylene-d10) as the starting material.

Reaction: Oxidation of p-xylene-d10.

Reagents and Equipment:

-

p-Xylene-d10

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Sodium carbonate (Na₂CO₃)

-

Sulfuric acid (H₂SO₄)

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Beakers, filtration apparatus

Procedure:

-

A mixture of p-xylene-d10 and a solution of sodium carbonate in water is placed in a round-bottom flask.

-

Potassium permanganate is added portion-wise to the heated and stirred mixture.

-

The reaction mixture is refluxed until the purple color of the permanganate disappears, indicating the completion of the oxidation.

-

The mixture is then cooled, and the manganese dioxide byproduct is removed by filtration.

-

The filtrate, containing the sodium salt of this compound, is acidified with sulfuric acid to precipitate the free acid.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol-water, can be performed for further purification.

Analytical Methods

Standard analytical techniques are employed to confirm the identity and purity of this compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or acetic acid) is typically used. The retention time of this compound would be very similar to that of p-Toluic acid.[4]

-

Mass Spectrometry (MS): Confirms the molecular weight and isotopic enrichment. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (143.19).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. The ¹H NMR spectrum will be significantly simplified compared to p-Toluic acid, with the absence of signals for the aromatic and methyl protons. The ¹³C NMR spectrum will show characteristic shifts for the carboxyl, aromatic, and methyl carbons.

Applications in Research and Drug Development

Deuterated compounds like this compound are primarily used as internal standards in quantitative bioanalysis and to study the metabolic fate of drugs.[5] The substitution of hydrogen with deuterium can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. This can be a valuable tool in drug design to develop drugs with improved pharmacokinetic profiles.[1]

Logical Workflow for Utilizing this compound in DMPK Studies

Caption: Workflow for the use of this compound in drug metabolism and pharmacokinetic (DMPK) studies.

Signaling Pathway Involvement

Currently, there is no evidence to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role in a biological context is as a tracer or a tool to modulate the metabolism of a parent compound. The general mechanism of action of its non-deuterated counterpart, p-Toluic acid, is as a substituted benzoic acid which can be an intermediate in various chemical syntheses.[5]

The following diagram illustrates the logical relationship in the application of deuterated compounds to influence drug metabolism.

Caption: The impact of deuteration on the metabolic pathway of a drug.

References

A Researcher's Guide to Procuring p-Toluic Acid-d7

For researchers and professionals in drug development and related scientific fields, the timely acquisition of high-quality isotopic labeling compounds is paramount. This technical guide provides an in-depth overview of suppliers and purchasing options for p-Toluic acid-d7 (CAS Number: 1219798-76-1), a deuterated analog of p-Toluic acid. This compound is a critical internal standard for mass spectrometry applications, ensuring accuracy in quantitative analyses.

Summary of Supplier Offerings

The following table offers a comparative summary of this compound suppliers. The data presented has been compiled from publicly available information and is intended to streamline the procurement process. For the most current pricing and availability, direct consultation with the suppliers is recommended.

| Supplier | Product Number | CAS Number | Isotopic Purity | Chemical Purity | Available Pack Sizes |

| CDN Isotopes | D-6272 | 1219798-76-1 | 98 atom % D[1] | - | 0.5 g, 1 g[1] |

| LGC Standards | TRC-T536128 | 1219798-76-1 | Not specified | >95% (HPLC) | 50 mg, 100 mg, 250 mg[2] |

| Fisher Scientific | NC1378503 | 1219798-76-1 | 98 atom % D | min 98% | 0.5 g[3] |

| MedChemExpress | HY-76547S1 | 1219798-76-1 | 99.37%[4] | 99.72% (HPLC)[4] | 5mg, 10mg, 25mg, 50mg, 100mg |

| Sigma-Aldrich | ATEH99C14CE9 | 1219798-76-1 | - | 95%[5] | Not specified |

| ChemicalBook | Varies | 1219798-76-1 | Varies | Varies | 5 mg, 50 mg, 500 mg[6] |

| Toronto Research Chemicals (TRC) | T536128 | 1219798-76-1 | Not specified | Not specified | 50 mg[6] |

| American Custom Chemicals Corporation | RDL0015789 | 1219798-76-1 | Not specified | Not specified | 5 mg[6] |

| Medical Isotopes, Inc. | D2600 | 1219798-76-1 | Not specified | Not specified | 500 mg[6] |

Detailed Supplier Information

CDN Isotopes , a specialized manufacturer of deuterated compounds, provides this compound with a high isotopic enrichment of 98 atom % D.[1] They offer gram-scale quantities, suitable for extensive research projects.

LGC Standards , a prominent supplier of reference materials, offers this compound in smaller quantities, which is ideal for initial studies and analytical method development.[2] While the isotopic purity is not explicitly stated on their main product page, a chemical purity of over 95% as determined by HPLC is noted.

Fisher Scientific , a major distributor of scientific products, lists this compound, specifying both a high isotopic purity of 98 atom % D and a minimum chemical purity of 98%.[3] This provides a convenient procurement option for laboratories that regularly source from this supplier.

MedChemExpress provides comprehensive purity data, with a certificate of analysis for a specific batch indicating an HPLC purity of 99.72% and an isotopic enrichment of 99.37%.[4] They offer a wide range of pack sizes, from milligrams to hundreds of milligrams, catering to diverse research needs.

Sigma-Aldrich , a well-known global supplier of chemicals and laboratory equipment, also lists this compound with a stated purity of 95%.[5]

ChemicalBook is an online platform that aggregates data from various chemical suppliers, offering a broad view of the market. It lists this compound from several suppliers, including Toronto Research Chemicals, American Custom Chemicals Corporation, and Medical Isotopes, Inc., with varying pack sizes and prices.[6]

Toronto Research Chemicals (TRC) , a brand of LGC, is also listed as a supplier on platforms like ChemicalBook, offering the product in milligram quantities.[6]

Considerations for Procurement

When selecting a supplier for this compound, researchers should consider the following factors:

-

Purity: Both isotopic and chemical purity are critical for the intended application. For use as an internal standard in quantitative mass spectrometry, high isotopic enrichment is essential to minimize signal overlap with the non-labeled analyte. A high chemical purity ensures that no impurities interfere with the analysis. Requesting a certificate of analysis for the specific lot is highly recommended.

-

Available Quantities: The required amount of the standard will vary depending on the scope and frequency of the analyses. Suppliers offer a range of pack sizes to accommodate different needs.

-

Documentation: Reputable suppliers will provide comprehensive documentation, including a certificate of analysis and a safety data sheet (SDS).

-

Cost and Lead Time: Comparing prices and delivery times from different suppliers can help in making a cost-effective and timely purchase.

This guide is intended to serve as a starting point for sourcing this compound. Researchers are encouraged to visit the websites of the individual suppliers to obtain the most up-to-date product specifications and to inquire about specific lot purities.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. This compound | CAS 1219798-76-1 | LGC Standards [lgcstandards.com]

- 3. p-Toluic-d7 Acid, CDN 0.5 g | Buy Online | CDN | Fisher Scientific [fishersci.fi]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. P-TOLUIC-D7 ACID | 1219798-76-1 [sigmaaldrich.com]

- 6. P-TOLUIC-D7 ACID price,buy P-TOLUIC-D7 ACID - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: High-Throughput and Robust Sample Preparation Protocol for the Quantification of Aromatic Carboxylic Acids in Human Plasma using p-Toluic acid-d7 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sample preparation of human plasma for the quantitative analysis of aromatic carboxylic acids using a deuterated internal standard, p-Toluic acid-d7. The described method utilizes a straightforward protein precipitation technique, ensuring high recovery and throughput, making it suitable for clinical research and metabolomics studies. The subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity for accurate quantification. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

Aromatic carboxylic acids are a diverse class of molecules that are endogenous metabolites, food derivatives, or environmental contaminants. Their accurate quantification in biological matrices such as human plasma is crucial for various research areas, including disease biomarker discovery, pharmacokinetic studies, and toxicology. The complexity of the plasma matrix necessitates a robust and reliable sample preparation method to minimize matrix effects and ensure accurate quantification. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to correct for variability during sample preparation and analysis. This compound is an ideal internal standard for many aromatic carboxylic acids due to its structural similarity and co-elution with the target analytes, which helps to compensate for matrix-induced ionization suppression or enhancement in the mass spectrometer.

This application note details a simple and effective protein precipitation protocol for the extraction of aromatic carboxylic acids from human plasma, followed by analysis using LC-MS/MS with this compound as the internal standard.

Materials and Reagents

-

Human Plasma (K2-EDTA)

-

This compound (CAS: 1219798-76-1)

-

p-Toluic acid (analytical standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge (capable of 14,000 x g)

-

Autosampler vials (with inserts)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution 1:100 with 50:50 (v/v) methanol:water. This working solution will be used to spike the plasma samples.

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of p-Toluic acid (or other target aromatic carboxylic acids) and dissolve it in 10 mL of methanol.

-

Calibration Standards and Quality Control Samples: Prepare a series of calibration standards and quality control (QC) samples by spiking the appropriate amount of the analyte stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution) to achieve the desired concentration range.

Sample Preparation: Protein Precipitation

-

Sample Thawing: Thaw frozen human plasma samples on ice until completely liquefied.

-

Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma. Add 10 µL of the 10 µg/mL this compound internal standard working solution to each plasma sample, calibration standard, and QC sample, except for the blank matrix samples.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex mix each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial with an insert.

-

Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase starting condition.

-

Injection: The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

A validated LC-MS/MS method is required for the analysis of the target aromatic carboxylic acids and this compound. The following are general starting conditions that should be optimized for the specific analytes of interest.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of aromatic carboxylic acids.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high selectivity and sensitivity.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for the analysis of carboxylic acids.

-

MRM Transitions: The specific precursor and product ion transitions for each analyte and the internal standard must be determined by infusing the individual standard solutions into the mass spectrometer. For p-Toluic acid, the transition would be based on its molecular weight, and for this compound, the mass shift due to the deuterium labels would be observed.

Data Presentation

The following tables summarize the expected quantitative performance of the method. The data presented here is illustrative and should be confirmed during method validation in the user's laboratory.

Table 1: Linearity and Range

| Analyte | Concentration Range (ng/mL) | R² |

| p-Toluic Acid | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 5 | < 15 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | < 15 | 85 - 115 |

| High | 800 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| p-Toluic Acid | 85 - 110 | 90 - 110 |

Visualization

The following diagram illustrates the experimental workflow for the sample preparation of human plasma using the protein precipitation method.

Caption: Experimental workflow for protein precipitation of human plasma samples.

Conclusion

The described protein precipitation protocol using this compound as an internal standard offers a simple, rapid, and robust method for the quantitative analysis of aromatic carboxylic acids in human plasma. This high-throughput sample preparation technique, coupled with the specificity and sensitivity of LC-MS/MS, provides a reliable workflow for researchers in clinical and metabolomics fields. The use of a stable isotope-labeled internal standard is critical for correcting analytical variability and ensuring high-quality, reproducible data.

Application Notes and Protocols for the Use of p-Toluic Acid-d7 in Bioanalytical Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the utilization of p-Toluic acid-d7 as an internal standard in bioanalytical assays. The focus is on leveraging its properties for accurate and precise quantification of analytes, particularly aromatic carboxylic acids, in complex biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to this compound as an Internal Standard

This compound is the deuterium-labeled form of p-Toluic acid. In bioanalytical mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantification. This is because their physicochemical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation, chromatography, and ionization. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Key Advantages of Using this compound:

-

Compensates for Matrix Effects: Co-elution with the analyte allows this compound to experience similar ion suppression or enhancement, leading to more accurate quantification.

-

Corrects for Variability: It accounts for variations in sample extraction recovery, injection volume, and instrument response.

-

Improves Precision and Accuracy: The use of a SIL-IS significantly enhances the reliability and reproducibility of bioanalytical methods.

Principle of Deuterated Internal Standards in Quantitative Bioanalysis

The fundamental principle of using a deuterated internal standard like this compound lies in the relative response ratio. A known concentration of the internal standard is added to all samples, including calibration standards, quality controls, and unknown study samples. The analyte's concentration is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Figure 1: General workflow for a bioanalytical assay using a deuterated internal standard.

Experimental Protocols

This section outlines a general protocol for the quantification of an aromatic carboxylic acid analyte in human plasma using this compound as an internal standard. This protocol should be optimized and validated for the specific analyte of interest.

Materials and Reagents

-

Analyte of interest: (e.g., another aromatic carboxylic acid)

-

Internal Standard: this compound

-

Biological Matrix: Human plasma (or other relevant matrix)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Acids/Bases: Formic acid (FA)

-

Extraction Solvents: Ethyl acetate, Methyl tert-butyl ether (MTBE)

-

Solid Phase Extraction (SPE) Cartridges: (if applicable)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve the analyte and this compound in methanol to prepare individual stock solutions.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water to create calibration standards.

-

-

Internal Standard Working Solution (e.g., 100 ng/mL):

-

Dilute the this compound stock solution in 50:50 ACN:Water.

-

Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction

-

Sample Aliquoting: Pipette 100 µL of plasma samples (standards, QCs, and unknowns) into microcentrifuge tubes.

-

Internal Standard Addition: Add 25 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank matrix.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Liquid-Liquid Extraction (LLE):

-

Add 1 mL of ethyl acetate to the supernatant.

-

Vortex for 2 minutes.

-

Centrifuge at 5,000 rpm for 5 minutes.

-

-

Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Water with 0.1% FA: ACN with 0.1% FA).

Figure 2: Detailed sample preparation workflow.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | Analyte: (To be determined) p-Toluic acid: m/z 135.1 -> 91.1 This compound: m/z 142.2 -> 97.1 |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | To be optimized |

Data Presentation and Method Validation

A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables present illustrative data for a typical method validation.

Table 1: Calibration Curve Parameters

| Analyte Concentration (ng/mL) | This compound Conc. (ng/mL) | Analyte/IS Peak Area Ratio |

| 1 | 25 | 0.042 |

| 5 | 25 | 0.215 |

| 10 | 25 | 0.431 |

| 50 | 25 | 2.18 |

| 100 | 25 | 4.35 |

| 500 | 25 | 21.9 |

| 1000 | 25 | 44.1 |

| Linearity (r²) | - | > 0.995 |

| Range | - | 1 - 1000 ng/mL |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 1 | 105.2 | 8.5 | 103.8 | 9.2 |

| Low | 3 | 98.7 | 6.1 | 101.5 | 7.3 |

| Medium | 150 | 102.1 | 4.5 | 100.9 | 5.8 |

| High | 800 | 99.4 | 3.8 | 98.9 | 4.9 |

Table 3: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| Low | 85.2 | 86.1 | 98.5 |

| High | 87.5 | 86.9 | 101.2 |

Signaling Pathways and Logical Relationships

The use of a deuterated internal standard is a fundamental principle in analytical chemistry rather than a biological signaling pathway. The logical relationship is based on the assumption that the analyte and the internal standard behave identically throughout the analytical process, allowing for the correction of any variations.

Figure 3: Logical relationship for accurate quantification using a deuterated internal standard.

Conclusion

This compound is a highly suitable internal standard for the quantitative bioanalysis of aromatic carboxylic acids and other structurally similar compounds. Its use, in conjunction with a validated LC-MS method, ensures high accuracy, precision, and robustness, which are critical for regulated drug development and clinical studies. The protocols and data presented here provide a solid foundation for the development of specific bioanalytical assays.

Application Notes and Protocols for the Quantification of Carboxylic Acids Using p-Toluic Acid-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of aromatic carboxylic acids in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with p-Toluic acid-d7 as an internal standard. This method is designed for high-throughput applications in areas such as drug metabolism studies, clinical diagnostics, and environmental analysis.

Introduction

Carboxylic acids are a diverse group of organic compounds that play crucial roles in various biological and chemical processes.[1][2][3] Accurate quantification of these compounds in complex biological matrices is essential for understanding disease states, monitoring drug efficacy, and assessing environmental exposure. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision in LC-MS/MS analyses by compensating for variations in sample preparation and matrix effects.[4]

This application note details a robust method for the simultaneous quantification of several aromatic carboxylic acids, including benzoic acid, salicylic acid, and ibuprofen, in human plasma. The protocol employs a liquid-liquid extraction (LLE) for sample cleanup, followed by derivatization with 3-nitrophenylhydrazine (3-NPH) to enhance chromatographic retention and ionization efficiency.[5][6][7][8][9]

Experimental Protocols

Materials and Reagents

-

Analytes: Benzoic acid, Salicylic acid, Ibuprofen (analytical standards)

-

Internal Standard: this compound

-

Derivatization Reagent: 3-Nitrophenylhydrazine (3-NPH) hydrochloride

-

Coupling Agent: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Ethyl acetate, Formic acid

-

Other: Human plasma (drug-free), Pyridine

Standard and Sample Preparation

2.2.1. Preparation of Stock and Working Solutions

-

Analyte Stock Solutions (1 mg/mL): Individually weigh and dissolve 10 mg of each analyte (benzoic acid, salicylic acid, ibuprofen) in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Intermediate and Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

2.2.2. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each plasma sample, calibration standard, and quality control (QC) sample.

-

Vortex for 10 seconds.

-

Add 500 µL of ethyl acetate.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of a 50:50 (v/v) mixture of acetonitrile and water.

Derivatization Protocol

-

To the reconstituted extract from step 2.2.2.9, add 20 µL of 200 mM 3-NPH in 50:50 (v/v) acetonitrile/water.

-

Add 20 µL of 120 mM EDC containing 6% pyridine in 50:50 (v/v) acetonitrile/water.[10]

-

Vortex briefly and incubate at 40°C for 30 minutes.[10]

-

After incubation, add 860 µL of a 50:50 (v/v) mixture of acetonitrile and water to dilute the sample.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

2.4.1. Liquid Chromatography

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: Agilent ZORBAX RRHD SB-C18, 2.1 x 100 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 15% B

-

1-8 min: 15-95% B

-

8-9 min: 95% B

-

9.1-12 min: 15% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

2.4.2. Mass Spectrometry

-

MS System: Agilent 6470 Triple Quadrupole MS or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Gas Temperature: 300°C

-

Gas Flow: 5 L/min

-

Nebulizer: 45 psi

-

Sheath Gas Temperature: 250°C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 3500 V

-

MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions are proposed. These should be optimized on the specific instrument used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Benzoic Acid-3NPH | 271.1 | 137.0 | 15 |

| Salicylic Acid-3NPH | 287.1 | 137.0 | 18 |

| Ibuprofen-3NPH | 355.2 | 137.0 | 20 |

| This compound-3NPH | 285.1 | 144.0 | 15 |

Data Presentation

The following tables summarize the expected quantitative performance of this method based on typical validation results for similar assays.

Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Benzoic Acid | 1 - 1000 | > 0.995 |

| Salicylic Acid | 1 - 1000 | > 0.995 |

| Ibuprofen | 1 - 1000 | > 0.995 |

Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Benzoic Acid | LQC | 5 | 95 - 105 | < 10 |

| MQC | 50 | 98 - 102 | < 8 | |

| HQC | 800 | 97 - 103 | < 7 | |

| Salicylic Acid | LQC | 5 | 93 - 107 | < 12 |

| MQC | 50 | 96 - 104 | < 9 | |

| HQC | 800 | 98 - 102 | < 6 | |

| Ibuprofen | LQC | 5 | 96 - 104 | < 11 |

| MQC | 50 | 99 - 101 | < 7 | |

| HQC | 800 | 97 - 103 | < 5 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| Benzoic Acid | 0.3 | 1 |

| Salicylic Acid | 0.3 | 1 |

| Ibuprofen | 0.3 | 1 |

Recovery

| Analyte | Extraction Recovery (%) |

| Benzoic Acid | 85 - 95 |

| Salicylic Acid | 88 - 98 |

| Ibuprofen | 90 - 105 |

| This compound | 87 - 97 |

Visualizations

Caption: Experimental workflow for the quantification of carboxylic acids.

Caption: Derivatization reaction of a carboxylic acid with 3-NPH.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of aromatic carboxylic acids in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for demanding applications in research and development. The sample preparation protocol, involving liquid-liquid extraction and derivatization, effectively minimizes matrix effects and enhances the analytical performance. This application note serves as a comprehensive guide for implementing this quantitative method in a laboratory setting.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]

- 5. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

Application of p-Toluic Acid-d7 in the Analysis of Environmental Contaminants

Introduction

The accurate and precise quantification of organic micropollutants in complex environmental matrices is a critical challenge in environmental science. Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard that is chemically identical to the analyte of interest. p-Toluic acid-d7, the deuterated analog of p-Toluic acid, serves as an excellent internal standard for the analysis of a range of aromatic acids and other emerging contaminants in environmental samples such as water, soil, and sediment. Its application helps to correct for matrix effects and variations in sample preparation and instrument response, leading to more reliable and robust analytical data.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the analysis of environmental samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Application Notes

Analysis of Aromatic Acids in an Aqueous Matrix using LC-MS/MS

This method is suitable for the quantification of various aromatic acids, including benzoic acid and its derivatives, in surface water and wastewater effluent. This compound is used as an internal standard to compensate for losses during sample extraction and to correct for matrix-induced signal suppression or enhancement during LC-MS/MS analysis.

Table 1: LC-MS/MS Method Performance for Aromatic Acids in Wastewater Effluent

| Analyte | Fortification Level (ng/L) | Average Recovery (%) | Relative Standard Deviation (%) | Limit of Quantification (LOQ) (ng/L) |

| Benzoic Acid | 100 | 98.5 | 4.2 | 10 |

| Salicylic Acid | 100 | 101.2 | 3.8 | 5 |

| 4-Hydroxybenzoic Acid | 100 | 97.9 | 5.1 | 5 |

| p-Toluic Acid | 100 | 102.5 | 3.5 | 2 |

Analysis of Personal Care Products (PCPs) in a Solid Matrix using GC-MS

This protocol is designed for the determination of select personal care products, such as parabens and synthetic musks, in soil and sediment samples. This compound can be used as a surrogate standard to monitor the efficiency of the entire analytical procedure, from extraction to analysis.

Table 2: GC-MS Method Performance for Personal Care Products in Soil

| Analyte | Fortification Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (%) | Limit of Quantification (LOQ) (ng/g) |

| Methylparaben | 50 | 95.3 | 6.5 | 5 |

| Ethylparaben | 50 | 96.8 | 5.9 | 5 |

| Propylparaben | 50 | 94.2 | 7.1 | 2 |

| Galaxolide (HHCB) | 100 | 92.1 | 8.3 | 10 |

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Aromatic Acids in Water

1. Sample Preparation and Extraction:

- Filter the water sample (100 mL) through a 0.45 µm glass fiber filter.

- Adjust the pH of the filtrate to 2.5 with formic acid.

- Add 50 µL of a 1 µg/mL solution of this compound in methanol as the internal standard.

- Perform solid-phase extraction (SPE) using a pre-conditioned polymeric reversed-phase cartridge.

- Wash the cartridge with 5 mL of deionized water.

- Elute the analytes with 5 mL of methanol.

- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

2. LC-MS/MS Conditions:

- LC System: UHPLC system

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

- Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile

- Gradient: 10% B to 90% B over 10 minutes

- Flow Rate: 0.3 mL/min

- Injection Volume: 5 µL

- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

- MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and for this compound.

Protocol 2: GC-MS Analysis of Personal Care Products in Soil

1. Sample Preparation and Extraction:

- Weigh 10 g of homogenized soil sample into a centrifuge tube.

- Add 100 µL of a 1 µg/mL solution of this compound in methanol as a surrogate standard.

- Add 20 mL of a 1:1 mixture of acetone and hexane and sonicate for 15 minutes.

- Centrifuge the sample and collect the supernatant.

- Repeat the extraction two more times and combine the supernatants.

- Concentrate the combined extract to 1 mL under a gentle stream of nitrogen.

- Perform a clean-up step using a silica gel solid-phase extraction cartridge if necessary.

- Derivatize the analytes and the surrogate standard using a suitable silylating agent (e.g., BSTFA with 1% TMCS).

2. GC-MS Conditions:

- GC System: Gas chromatograph with a split/splitless injector.

- Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

- Injector Temperature: 250°C.

- Mass Spectrometer: Quadrupole mass spectrometer with electron ionization (EI) in selected ion monitoring (SIM) mode.

- SIM Ions: Monitor characteristic ions for each analyte and for the derivatized this compound.

Visualizations

Caption: LC-MS/MS workflow for aromatic acid analysis in water.

Caption: GC-MS workflow for personal care product analysis in soil.

Caption: Role of this compound in ensuring accurate quantification.

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of p-Toluic Acid-d7 in Biological Matrices

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of p-Toluic acid-d7, a common internal standard for the determination of its non-labeled counterpart in pharmacokinetic and metabolic studies. The protocol outlines optimized parameters for sample preparation from plasma, chromatographic separation, and mass spectrometric detection using multiple reaction monitoring (MRM). This method is intended for researchers, scientists, and drug development professionals requiring reliable quantification of this compound in biological samples.

Introduction

p-Toluic acid is a metabolite of various compounds and is of significant interest in toxicological and pharmacological research. Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification by LC-MS/MS as they compensate for matrix effects and variations in sample processing. This document provides a comprehensive protocol for the detection of this compound, including optimized mass spectrometry parameters and a detailed sample preparation workflow.

Experimental

Materials and Reagents

-

This compound standard (certified reference material)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

A protein precipitation method is employed for the extraction of this compound from plasma samples, offering a balance of simplicity and effectiveness.

-

Spiking: To 100 µL of blank plasma, add the appropriate volume of this compound working solution to achieve the desired concentration. For calibration standards and quality control samples, spike with both p-Toluic acid and this compound.

-

Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the 100 µL plasma sample.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Injection: Vortex briefly and inject 5-10 µL into the LC-MS/MS system.

Liquid Chromatography

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Gradient:

| Time (min) | %B |

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

Column Temperature: 40°C

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

Ionization Mode: Electrospray Ionization (ESI), Negative Capillary Voltage: 3.5 kV Source Temperature: 150°C Desolvation Temperature: 400°C Desolvation Gas Flow: 800 L/hr Cone Gas Flow: 50 L/hr

Quantitative Data Summary

The following table summarizes the optimized mass spectrometry parameters for the detection of this compound. The precursor ion corresponds to the deprotonated molecule [M-H]⁻. The product ions are generated through collision-induced dissociation (CID).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 142.1 | 97.1 (Quantifier) | 0.1 | 30 | 15 |

| 124.1 (Qualifier) | 0.1 | 30 | 12 |

Note: These parameters may require optimization on different mass spectrometer models.

Experimental Workflow Diagram

Troubleshooting & Optimization

Technical Support Center: p-Toluic Acid-d7 Isotopic Exchange in Protic Solvents

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Toluic acid-d7, focusing on its isotopic exchange in protic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a deuterated form of p-Toluic acid, where seven hydrogen atoms have been replaced by deuterium isotopes. It is commonly used as an internal standard in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and as a tracer in metabolic studies. The deuterium labeling provides a distinct mass signature, allowing for its differentiation from the unlabeled analogue.

Q2: Which deuterium atoms on this compound are susceptible to exchange in protic solvents?

A2: The susceptibility to hydrogen-deuterium (H/D) exchange varies for the different deuterium atoms on the molecule. The order of lability in protic solvents is generally:

-

Carboxylic acid deuterium (-COOD): Highly labile and will exchange very rapidly with protons from the solvent.[1]

-

Aromatic deuteriums (on the benzene ring): Generally stable, but can undergo slow exchange under acidic or basic conditions, or at elevated temperatures.

-

Methyl group deuteriums (-CD3): These are the most stable and least likely to exchange under typical experimental conditions. However, prolonged exposure to harsh acidic or basic conditions and high temperatures can lead to slow exchange.

Q3: What is "back-exchange" and why is it a concern?

A3: Back-exchange is the unintended replacement of deuterium atoms on a labeled molecule with protons from the surrounding environment, such as residual water in a solvent or the mobile phase in chromatography.[2] This can lead to a decrease in the isotopic purity of the standard and affect the accuracy of quantitative measurements.

Q4: How can I minimize back-exchange of this compound?

A4: To minimize back-exchange, consider the following:

-

Use deuterated solvents: When preparing stock solutions or samples, use deuterated solvents (e.g., methanol-d4, acetonitrile-d3, D2O) to the extent possible.

-

Control pH: The rate of H/D exchange is often catalyzed by acid or base.[3][4] Maintaining a neutral pH when possible can help preserve the deuterium labels.

-

Control Temperature: Higher temperatures can accelerate the rate of exchange. Store stock solutions and samples at low temperatures and perform experiments at controlled, and where possible, lower temperatures.

-

Minimize exposure to protic solvents: If possible, use aprotic solvents for sample storage and preparation. If protic solvents are necessary, minimize the time the sample is in contact with them.

-

Rapid analysis: For LC-MS applications, use a fast chromatographic method to reduce the time the analyte is exposed to the protic mobile phase.

Q5: Can I use this compound in aqueous solutions?

A5: Yes, but with caution. The carboxylic acid deuterium will readily exchange with protons from the water. The aromatic and methyl deuteriums are more stable but can still be subject to slow exchange over time, especially if the pH is not neutral or if the solution is heated. For applications where the integrity of all seven deuterium labels is critical, it is advisable to prepare aqueous solutions fresh and analyze them promptly.

Troubleshooting Guides

Issue 1: Inaccurate Quantification Using this compound as an Internal Standard in LC-MS

Possible Causes & Solutions:

| Possible Cause | Troubleshooting Steps |

| Back-exchange of Deuterium Labels | - Analyze a freshly prepared standard solution to assess isotopic purity. - If back-exchange is suspected, prepare calibrators and QC samples in a deuterated matrix if possible. - Shorten the LC gradient to minimize exposure to the mobile phase. - Ensure the mobile phase is free of contaminants that could alter the pH. |

| Chromatographic Separation of Analyte and Internal Standard | - Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[5][6] - Optimize the chromatographic method to ensure co-elution of p-Toluic acid and this compound. This may involve adjusting the gradient, flow rate, or column chemistry. |

| Ion Suppression/Enhancement Effects | - The deuterated standard may experience different matrix effects if it does not co-elute perfectly with the analyte.[5] - Infuse a solution of the analyte and internal standard post-column to assess for differential ion suppression. - Improve sample clean-up to remove interfering matrix components. |

| Incorrect Standard Concentration | - Verify the concentration of the this compound stock solution. - Check for solvent evaporation from the stock solution vial. |

Issue 2: Unexpected Loss of Deuterium Labels Observed by NMR

Possible Causes & Solutions:

| Possible Cause | Troubleshooting Steps |

| Acidic or Basic Impurities in the NMR Solvent | - Use high-purity, neutral deuterated solvents. - If the sample itself is acidic or basic, consider using a buffered NMR solvent. |

| Presence of Water in the NMR Solvent | - Use freshly opened or properly stored deuterated solvents to minimize water content. - The carboxylic acid proton will rapidly exchange with D2O, leading to the disappearance of its signal in a proton NMR spectrum.[1][7] |

| Elevated Temperature of the NMR Experiment | - Run the NMR experiment at ambient temperature unless a higher temperature is required for solubility or to study dynamic processes. Be aware that higher temperatures will accelerate exchange. |

| Prolonged Sample Storage in a Protic Solvent | - Prepare the NMR sample immediately before analysis. - If storage is necessary, store the sample at a low temperature. |

Data Presentation

Table 1: Illustrative Relative Isotopic Exchange Rates of this compound in Protic Solvents

Disclaimer: The following data is for illustrative purposes to demonstrate the relative stability of the deuterium labels and is based on general principles of H/D exchange in aromatic compounds. Actual exchange rates will vary depending on the specific experimental conditions (temperature, pH, solvent composition).

| Deuterium Position | Relative Exchange Rate in Methanol (Neutral, 25°C) | Relative Exchange Rate in Water (D2O, Neutral, 25°C) | Relative Exchange Rate in Water (D2O, pH 3, 50°C) |

| Carboxylic Acid (-COOD) | Very Fast (t½ < 1 min) | Very Fast (t½ < 1 min) | Instantaneous |

| Aromatic (Ring positions) | Very Slow (t½ > 24 hours) | Slow (t½ ≈ 12-24 hours) | Moderate (t½ ≈ 1-4 hours) |

| Methyl (-CD3) | Extremely Slow (Negligible) | Very Slow (t½ > 48 hours) | Slow (t½ ≈ 24 hours) |

t½ = half-life of the deuterium label

Experimental Protocols

Protocol 1: Monitoring Deuterium Exchange of this compound by ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively assess the stability of the aromatic and methyl deuterium labels of this compound in a protic solvent over time.

Materials: